Di-tert-butylsilanediol
Description
Chemical Structure and Synthesis
Di-tert-butylsilanediol (CAS: N/A; molecular weight: 176.3 g/mol) is a secondary silanediol with the formula (C₄H₉)₂Si(OH)₂. Its synthesis is typically achieved via catalytic oxidation of di-tert-butylsilane using Mn-based catalysts (e.g., [MnBr(CO)₅]) in the presence of water, though yields are lower (≤70%) compared to less hindered silanes due to steric bulk . Alternative routes include hydrolysis of di-tert-butylsilane precursors, as demonstrated in arsenic-containing compound syntheses .
Physical Properties and Applications The tert-butyl groups confer high solubility in nonpolar solvents (e.g., toluene, dichloromethane) and stability against self-condensation into siloxanes. This makes it a valuable precursor in supramolecular chemistry and organometallic synthesis, such as forming Si-O-As cages (e.g., (PhAsO)₂(But₂SiO)₂) . Its bulky structure also enables liquid crystal behavior in certain assemblies .
Properties
IUPAC Name |
ditert-butyl(dihydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-7(2,3)11(9,10)8(4,5)6/h9-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZGMNFDVFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298949 | |
| Record name | di-tert-butylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-36-3 | |
| Record name | NSC127083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di-tert-butylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butylsilanediol can be synthesized through several methods. One common approach involves the hydrolysis of di-tert-butylchlorosilane. The reaction typically proceeds as follows: [ \text{(C₄H₉)₂SiCl₂ + 2H₂O → (C₄H₉)₂Si(OH)₂ + 2HCl} ] This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the careful addition of water to di-tert-butylchlorosilane in the presence of a catalyst to ensure complete conversion and high yield. The resulting product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylsilanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert it back to silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as silicon halides (e.g., SiCl₄) and alkoxides are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols and siloxanes.
Scientific Research Applications
Di-tert-butylsilanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.
Biology: Silanediol-based compounds are explored as enzyme inhibitors, particularly for proteases.
Medicine: Research is ongoing into its potential use in drug design, especially as a mimic for unstable carbon compounds.
Industry: It is utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism by which di-tert-butylsilanediol exerts its effects is primarily through its interaction with enzymes and other biological molecules. The hydroxyl groups on the silicon atom can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Structural and Steric Effects
The substituents on silanediols critically influence their reactivity, solubility, and supramolecular behavior. Key examples include:
Key Observations :
- High Steric Bulk (e.g., tert-butyl, cyclohexyl): Prevents cyclic oligomerization, favoring extended double-chain structures via intermolecular H-bonding .
- Low Steric Bulk (e.g., methyl): Promotes cyclization into 6- or 8-membered siloxane rings .
Reactivity in Chemical Reactions
This compound exhibits reduced reactivity compared to less hindered analogs:
Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
